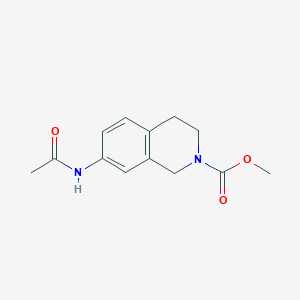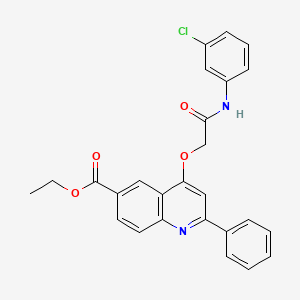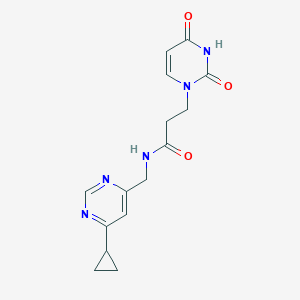![molecular formula C19H21N3S B2873678 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea CAS No. 852139-85-6](/img/structure/B2873678.png)
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as LFM-A13 and has been studied for its ability to inhibit the activity of various enzymes and proteins in the body. In
作用机制
The mechanism of action of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea involves the inhibition of various enzymes and proteins in the body. For example, LFM-A13 has been shown to inhibit the activity of JAK2, which is involved in the activation of STAT3. Inhibition of STAT3 by LFM-A13 has been shown to have anti-inflammatory and anti-tumor effects. LFM-A13 has also been shown to inhibit the activity of GSK-3β, which is involved in the regulation of cell survival and proliferation. Inhibition of GSK-3β by LFM-A13 has been shown to have potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea has been shown to have various biochemical and physiological effects in the body. For example, LFM-A13 has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in various animal models of inflammation. LFM-A13 has been shown to have potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea in lab experiments include its high purity and high yield synthesis method, its ability to inhibit the activity of various enzymes and proteins, and its potential therapeutic applications in various diseases. The limitations of using LFM-A13 in lab experiments include its potential toxicity and its limited bioavailability.
未来方向
For research on 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea include further studies on its potential therapeutic applications in various diseases, optimization of its synthesis method to increase its bioavailability and reduce its toxicity, and exploration of its potential as a drug candidate. Other future directions include studies on the mechanism of action of LFM-A13 and its effects on various cellular processes.
合成方法
The synthesis of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea involves the reaction of 1,2-dimethyl-5-nitroindole with 3-methylbenzoyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea has been studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of various enzymes and proteins such as Janus kinase 2 (JAK2), signal transducer and activator of transcription 3 (STAT3), and glycogen synthase kinase 3β (GSK-3β). These enzymes and proteins are involved in various cellular processes such as inflammation, cell proliferation, and cell survival. Inhibition of these enzymes and proteins by LFM-A13 has been shown to have potential therapeutic effects in diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.
属性
IUPAC Name |
1-[(1,2-dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-13-5-4-6-17(9-13)21-19(23)20-12-15-7-8-18-16(11-15)10-14(2)22(18)3/h4-11H,12H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAWNBUQSDMCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2873595.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2873596.png)
![(E)-2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}-N,N-dimethyl-1-ethenamine](/img/structure/B2873597.png)
![1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2873598.png)
![6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2873601.png)
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2873603.png)


![5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B2873609.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)

![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)

